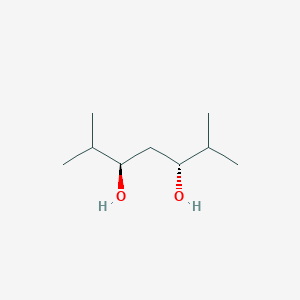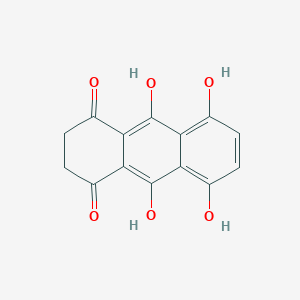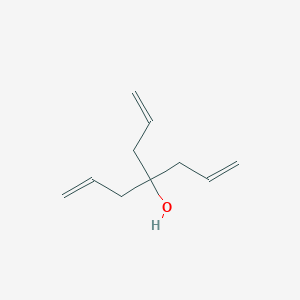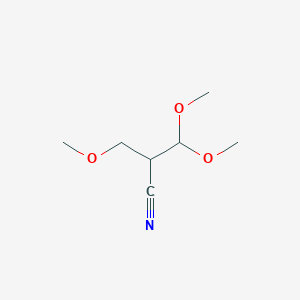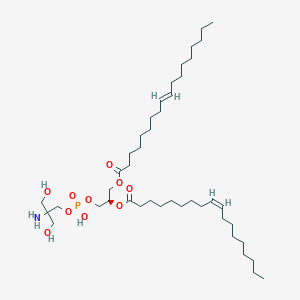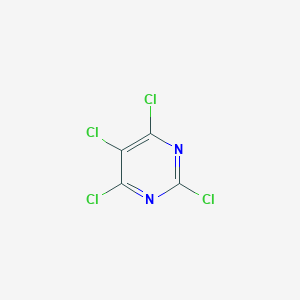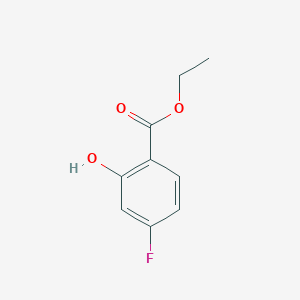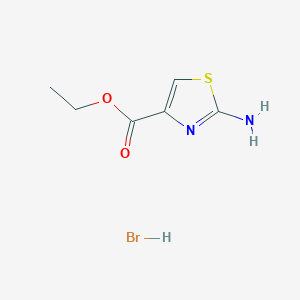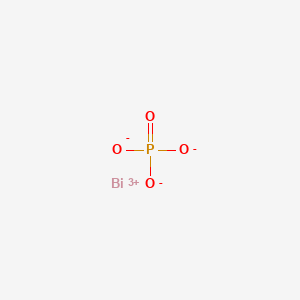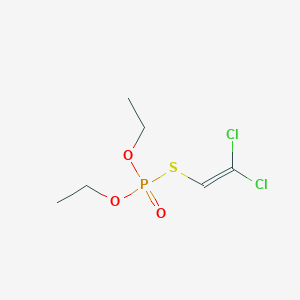
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester, commonly known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and household settings. It is a colorless to amber liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Mécanisme D'action
Dichlorvos acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Dichlorvos can have adverse effects on human health, especially with prolonged exposure. It can cause respiratory problems, headaches, nausea, vomiting, and dizziness. It can also cause skin irritation and allergic reactions. In addition, Dichlorvos can have adverse effects on the environment, including contamination of soil and water sources.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorvos is a potent insecticide that can be used to study the effects of insecticides on the nervous system. It can be used to study the mechanism of action of acetylcholinesterase inhibitors and their effects on the nervous system. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions.
Orientations Futures
Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide. There is a need to develop insecticides that are specific to target pests and have minimal impact on non-target organisms. Research should also focus on developing methods to reduce the environmental impact of insecticides and to minimize the exposure of humans and animals to these chemicals.
Conclusion:
Dichlorvos is a potent insecticide that has been widely used in agriculture and household settings. It acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, leading to paralysis and death of the insect. However, due to its toxicity, it requires careful handling, and experiments must be conducted in a well-ventilated area with appropriate safety precautions. Future research on Dichlorvos should focus on developing safer and more effective alternatives to this insecticide.
Méthodes De Synthèse
Dichlorvos can be synthesized by reacting 2,2-dichloroethanol with diethyl phosphorothioate in the presence of a strong base. The reaction yields Dichlorvos and ethanol as a byproduct. The chemical synthesis of Dichlorvos is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Dichlorvos has been extensively studied for its insecticidal properties and has been used to control a wide range of insect pests in agriculture. It has also been used in the control of household pests such as cockroaches, fleas, and mosquitoes. In addition, Dichlorvos has been used in veterinary medicine for the control of ectoparasites in livestock.
Propriétés
Numéro CAS |
1885-95-6 |
|---|---|
Nom du produit |
Phosphorothioic acid, S-(2,2-dichlorovinyl) O,O-diethyl ester |
Formule moléculaire |
C6H11Cl2O3PS |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
Clé InChI |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
SMILES canonique |
CCOP(=O)(OCC)SC=C(Cl)Cl |
Autres numéros CAS |
1885-95-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



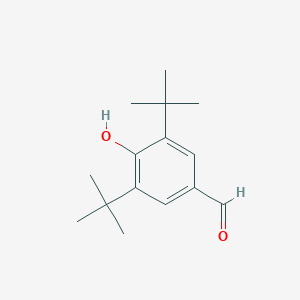

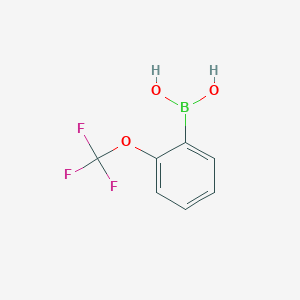
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)

